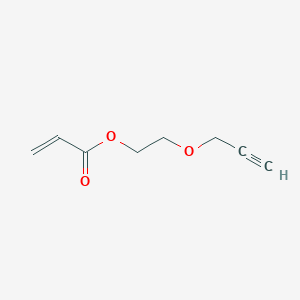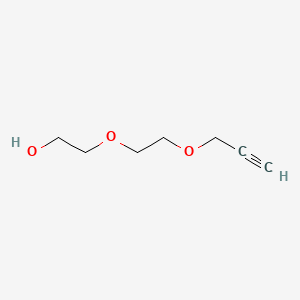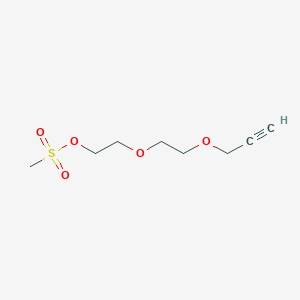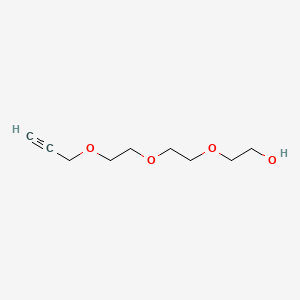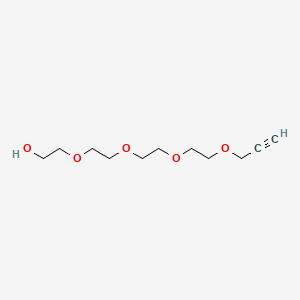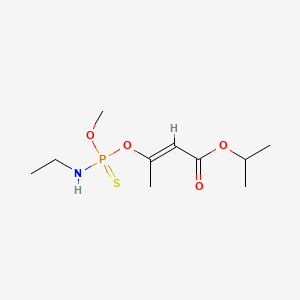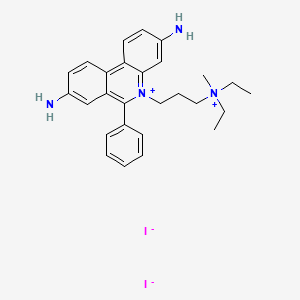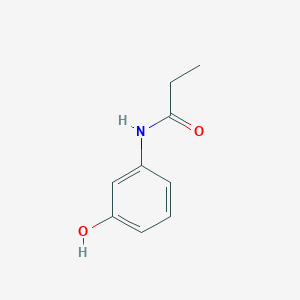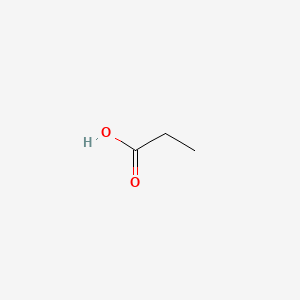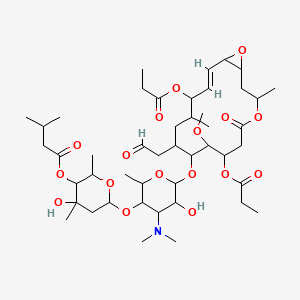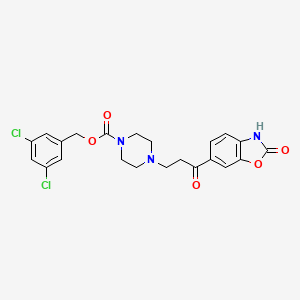
PF-8380
Vue d'ensemble
Description
PF-8380 est un inhibiteur puissant et spécifique de l'autotaxine, une enzyme qui catalyse la production d'acide lysophosphatidique à partir de la lysophosphatidylcholine . Ce composé a montré un potentiel significatif dans diverses applications de recherche scientifique, en particulier dans les domaines du cancer, de la sclérose en plaques et de l'arthrite .
Applications De Recherche Scientifique
In the field of oncology, it has been shown to enhance the radiosensitivity of glioblastoma cell lines, making it a promising candidate for combination therapy with radiation . In addition, PF-8380 has been investigated for its role in reducing post-ischemic myocardial inflammation through epigenetic gene modifications . Other research applications include its use in studying the autotaxin-lysophosphatidic acid signaling axis in various inflammatory conditions, such as multiple sclerosis and arthritis .
Mécanisme D'action
Target of Action
PF-8380, also known as 3,5-Dichlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate, primarily targets the enzyme Autotaxin (ATX) . ATX is overexpressed in various cancers, including Glioblastoma Multiforme (GBM), and is implicated in tumor progression, invasion, and angiogenesis .
Mode of Action
This compound interacts with its target, Autotaxin, by inhibiting its activity . This inhibition leads to a decrease in the synthesis of Lysophosphatidic Acid (LPA) from Lysophosphatidyl Choline . The inhibition of ATX by this compound can significantly alter the microenvironment of certain cancers, thereby abrogating the resistant and invasive properties of these cancers and improving their response to radiation therapy .
Biochemical Pathways
The inhibition of Autotaxin by this compound affects the ATX-LPA signaling pathway . This pathway is known to upregulate inflammatory cytokines and matrix metalloproteinases, which contribute to the pathogenesis of various conditions, including Osteoarthritis . In addition, the inhibition of ATX by this compound leads to the attenuation of radiation-induced Akt phosphorylation .
Pharmacokinetics
This compound is orally bioavailable and works both in vitro and in vivo through direct inhibition of Autotaxin . In human whole blood, this compound inhibited Autotaxin with an IC50 of 101 nM . When dosed orally at 30 mg/kg, this compound provided more than 95% reduction in both plasma and air pouch LPA within 3 hours, indicating that Autotaxin is a major source of LPA during inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include decreased clonogenic survival, decreased migration, and decreased invasion of cancer cells . Furthermore, this compound treatment significantly alters the expression of genes involved in inflammation, stress response, and epigenetic regulation . Notably, this compound downregulated Hdac5, Prmt5, and Prmt6, which are linked to exacerbated inflammatory responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, in a tumor microenvironment, the inhibition of Autotaxin by this compound can significantly alter the resistant and invasive properties of the tumor, thereby improving its response to radiation therapy
Analyse Biochimique
Biochemical Properties
PF-8380 plays a crucial role in biochemical reactions by inhibiting the enzyme autotaxin (ATX). Autotaxin is responsible for the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC). This compound inhibits ATX with an IC50 of 2.8 nM in isolated enzyme assays and 101 nM in human whole blood . By inhibiting ATX, this compound reduces the production of LPA, which is involved in various cellular processes such as cell proliferation, migration, and survival .
Cellular Effects
This compound has been shown to influence various cellular processes. In glioblastoma cells, this compound enhances radiosensitivity by decreasing clonogenic survival, migration, and invasion . It also attenuates radiation-induced Akt phosphorylation, which is crucial for cell survival and proliferation . Additionally, this compound has been observed to reduce inflammation and enhance radiation sensitivity in glioblastoma multiforme (GBM) cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of autotaxin (ATX), which catalyzes the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC) . By inhibiting ATX, this compound reduces LPA levels, thereby affecting various signaling pathways involved in cell proliferation, migration, and survival . This compound also influences gene expression by altering the expression of genes involved in inflammation, stress response, and epigenetic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a mouse model of myocardial infarction (MI), this compound treatment significantly altered gene expression patterns at different time points post-MI . This compound downregulated genes linked to exacerbated inflammatory responses as early as 6 hours post-MI and attenuated the reduction of genes important in myogenic differentiation at 7 days post-MI .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In glioblastoma models, a combination of this compound (10 mg/kg) with irradiation significantly delayed tumor growth compared to untreated mice . Higher doses of this compound have been associated with enhanced radiosensitivity and reduced tumor vascularity .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It inhibits autotaxin (ATX), which catalyzes the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC) . This inhibition affects lipid metabolism and has been shown to reduce inflammation and tumor progression .
Transport and Distribution
This compound is transported and distributed within cells and tissues with a mean clearance of 31 mL/min/kg and a volume of distribution at steady state of 3.2 L/kg . Its oral bioavailability ranges from 43% to 83%, and plasma concentrations increase with escalating doses .
Subcellular Localization
This compound’s subcellular localization involves its interaction with autotaxin (ATX) in the extracellular environment, where it inhibits the production of lysophosphatidic acid (LPA) . This inhibition affects various cellular processes, including cell proliferation, migration, and survival .
Méthodes De Préparation
PF-8380 peut être synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. La voie de synthèse implique généralement la réaction du chlorure de 3,5-dichlorobenzyl avec la pipérazine, suivie de l'addition de 2-oxo-2,3-dihydrobenzo[d]oxazole . Les conditions de réaction comprennent l'utilisation de solvants tels que le diméthylsulfoxyde et des températures allant de la température ambiante à 100 °C . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
PF-8380 subit divers types de réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les halogénures d'alkyle . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais comprennent généralement des dérivés de this compound avec des groupes fonctionnels modifiés .
Applications de recherche scientifique
Dans le domaine de l'oncologie, il a été démontré qu'il améliorait la radiosensibilité des lignées cellulaires de glioblastome, ce qui en fait un candidat prometteur pour une thérapie combinée avec la radiothérapie . En outre, this compound a été étudié pour son rôle dans la réduction de l'inflammation myocardique post-ischémique par des modifications génétiques épigénétiques . D'autres applications de recherche comprennent son utilisation dans l'étude de l'axe de signalisation autotaxine-acide lysophosphatidique dans diverses affections inflammatoires, telles que la sclérose en plaques et l'arthrite .
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de l'autotaxine, une enzyme responsable de la production d'acide lysophosphatidique . En bloquant cette enzyme, this compound réduit les niveaux d'acide lysophosphatidique, ce qui affecte à son tour divers processus cellulaires, notamment la prolifération, la migration et la survie cellulaire . Les cibles moléculaires et les voies impliquées dans ce mécanisme comprennent l'axe de signalisation autotaxine-acide lysophosphatidique et les effecteurs en aval tels que la voie de signalisation Akt .
Comparaison Avec Des Composés Similaires
PF-8380 est unique par sa grande spécificité et sa puissance en tant qu'inhibiteur de l'autotaxine . Des composés similaires incluent HA155 et d'autres inhibiteurs de l'autotaxine de classe I non lipidiques à petite molécule . Comparé à ces composés, this compound a montré une efficacité supérieure dans divers modèles précliniques, ce qui en fait un outil précieux pour étudier le rôle de l'autotaxine dans la maladie .
Propriétés
IUPAC Name |
(3,5-dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O5/c23-16-9-14(10-17(24)12-16)13-31-22(30)27-7-5-26(6-8-27)4-3-19(28)15-1-2-18-20(11-15)32-21(29)25-18/h1-2,9-12H,3-8,13H2,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSUDQYHPSNBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OCC4=CC(=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649524 | |
| Record name | (3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144035-53-9 | |
| Record name | PF-8380 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1144035539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-8380 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T582DIM5A4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


